molecular formula C6H11N3O2S B13341658 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13341658
M. Wt: 189.24 g/mol
InChI Key: NGAMEBZXORXFDR-UHFFFAOYSA-N
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Description

3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methanesulfonylmethyl group: This step involves the reaction of the pyrazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation of the pyrazole ring: The final step involves the methylation of the pyrazole ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methanesulfonylmethyl)-1H-pyrazol-5-amine
  • 3-(methanesulfonylmethyl)-1-ethyl-1H-pyrazol-5-amine
  • 3-(methanesulfonylmethyl)-1-phenyl-1H-pyrazol-5-amine

Uniqueness

3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-methyl-5-(methylsulfonylmethyl)pyrazol-3-amine

InChI

InChI=1S/C6H11N3O2S/c1-9-6(7)3-5(8-9)4-12(2,10)11/h3H,4,7H2,1-2H3

InChI Key

NGAMEBZXORXFDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CS(=O)(=O)C)N

Origin of Product

United States

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